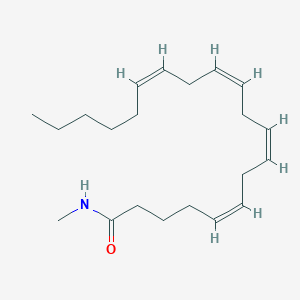
Arachidonoyl-N-metil amida
Descripción general
Descripción
Araquidonoil-N-metil amida (Número CAS 156910-29-1) es un análogo de: Araquidonoil-N-metil amida (Número CAS: 156910-29-1) es un análogo de anandamida (AEA), un cannabinoide endógeno. Se une tanto al receptor cannabinoide central (CB1) como al receptor cannabinoide periférico (CB2). Las acciones biológicas de AEA son terminadas por la captación celular y la hidrólisis del enlace amida por la enzima hidrolasa de amida de ácido graso .
Aplicaciones Científicas De Investigación
Araquidonoil-N-metil amida tiene diversas aplicaciones:
- Química : Sirve como un compuesto modelo para estudiar el metabolismo de lípidos y los receptores cannabinoides.
- Biología : Los investigadores exploran su papel en las vías de señalización endocannabinoide.
- Medicina : Las investigaciones se centran en sus posibles efectos terapéuticos, aunque las aplicaciones clínicas siguen siendo especulativas.
- Industria : Existen aplicaciones industriales limitadas debido a su naturaleza especializada.
Mecanismo De Acción
El compuesto probablemente ejerce sus efectos a través de los receptores CB1 y CB2. Se necesitan más investigaciones para dilucidar sus objetivos moleculares precisos y las vías de señalización.
Análisis Bioquímico
Biochemical Properties
Arachidonoyl-N-methyl amide interacts with various biomolecules, including enzymes and proteins . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . The biological actions of Arachidonoyl-N-methyl amide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .
Cellular Effects
Arachidonoyl-N-methyl amide influences cell function by interacting with cell signaling pathways . It binds to cannabinoid receptors, which may impact gene expression and cellular metabolism .
Molecular Mechanism
Arachidonoyl-N-methyl amide exerts its effects at the molecular level through binding interactions with biomolecules . It binds to the CB1 receptor, and this interaction can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Arachidonoyl-N-methyl amide can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Arachidonoyl-N-methyl amide can vary with different dosages in animal models
Metabolic Pathways
Arachidonoyl-N-methyl amide is involved in metabolic pathways . It is metabolized by the enzyme fatty acid amide hydrolase
Transport and Distribution
Arachidonoyl-N-methyl amide is transported and distributed within cells and tissues
Métodos De Preparación
Rutas sintéticas:: Araquidonoil-N-metil amida se puede sintetizar mediante métodos de química orgánica. Si bien las rutas sintéticas específicas pueden variar, el enfoque general implica la condensación de ácido araquidónico con metilamina. La reacción generalmente ocurre en condiciones controladas, como el uso de solventes y catalizadores apropiados.
Producción industrial:: Aunque no se produce ampliamente en la industria, Araquidonoil-N-metil amida se puede sintetizar a escala de laboratorio para fines de investigación.
Análisis De Reacciones Químicas
Reacciones:: Araquidonoil-N-metil amida puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los estudios detallados sobre su reactividad son limitados.
Reactivos y condiciones comunes::- Oxidación : Se pueden usar agentes oxidantes como permanganato de potasio (KMnO4) o ácido crómico (H2CrO4).
- Reducción : Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) pueden reducir el enlace amida.
- Sustitución : Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos apropiados.
Productos principales:: Los productos principales formados a partir de estas reacciones incluirían derivados de Araquidonoil-N-metil amida con grupos funcionales modificados.
Comparación Con Compuestos Similares
La singularidad de Araquidonoil-N-metil amida radica en su similitud estructural con la anandamida. Otros compuestos relacionados incluyen la propia anandamida y otros endocannabinoides.
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?
A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



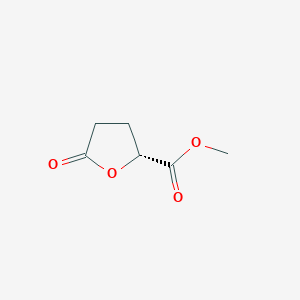
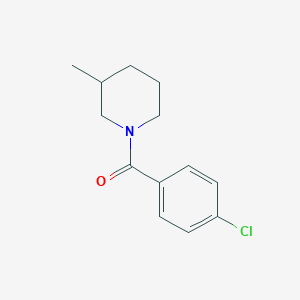

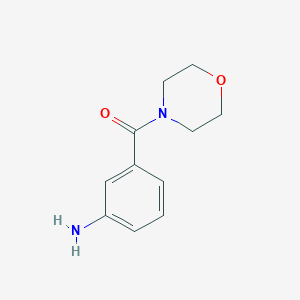


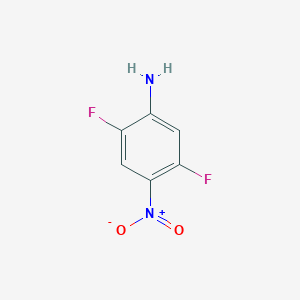
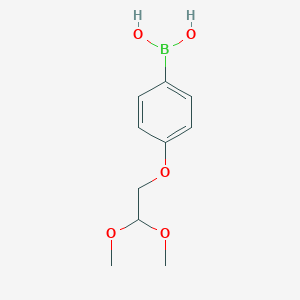
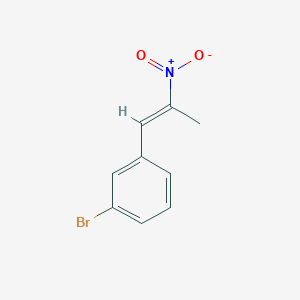
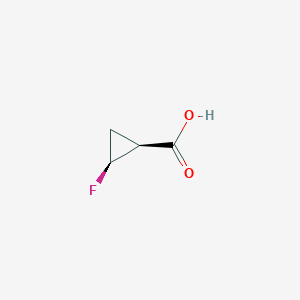


![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
